4-(Benzyloxy)piperidine
Übersicht
Beschreibung
4-(Benzyloxy)piperidine is a drug and research chemical used in scientific studies . It is a pharmaceutical intermediate used in the synthesis of bulk drugs . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of the 3- and 4-oxypiperidine scaffolds is shown in Scheme 1 .Molecular Structure Analysis
The molecular formula of this compound is C12H17NO . The IUPAC name is 4-phenylmethoxypiperidine . The InChI is InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 . The Canonical SMILES is C1CNCCC1OCC2=CC=CC=C2 .Chemical Reactions Analysis
The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical and Chemical Properties Analysis
The molecular weight of this compound is 191.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Exact Mass is 191.131014166 g/mol . The Monoisotopic Mass is 191.131014166 g/mol . The Topological Polar Surface Area is 21.3 Ų .Wissenschaftliche Forschungsanwendungen
Catalytic Properties in Chemical Reactions
4-(Benzyloxy)piperidine and its derivatives have been explored in the field of catalysis. For instance, a study by Kiliç et al. (2008) demonstrated the use of a ligand containing the 4-amino-1-benzyl piperidine group in Suzuki–Miyaura coupling reactions. This research highlights the potential of this compound derivatives in facilitating important chemical transformations (Kiliç et al., 2008).
Structural and Spectroscopic Studies
This compound derivatives have been characterized for their structural and spectroscopic properties. In a study by Karthik et al. (2021), a compound with a piperidine structure was synthesized and analyzed using X-ray diffraction, revealing a chair conformation for the piperidine ring. Such studies are crucial for understanding the chemical and physical properties of these compounds (Karthik et al., 2021).
Development of Medical Agents
Research by Sugimoto et al. (1990) involved synthesizing 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with potential as anti-acetylcholinesterase agents. These compounds show promise in medical research, particularly in developing treatments for conditions like dementia (Sugimoto et al., 1990).
Synthesis of Piperidine Derivatives
Research into the synthesis of various piperidine derivatives, including those related to this compound, has been extensive. A study by Logvinenko et al. (2021) developed a synthetic approach for compounds like 4-(trifluoromethoxy)piperidine, showcasing the versatility and potential of piperidine derivatives in synthetic chemistry (Logvinenko et al., 2021).
Anticoagulant and Antiplatelet Research
Compounds related to this compound have been studied for their potential in treating thrombosis. For example, de Candia et al. (2009) researched fluorinated benzyloxyphenyl piperidine-4-carboxamides, revealing their function as inhibitors of factor Xa and platelet aggregation. This research signifies the potential of this compound derivatives in developing new antithrombotic drugs (de Candia et al., 2009).
Central Nervous System Agents
This compound derivatives have been synthesized as potential central nervous system agents. Martin et al. (1979) synthesized 4-(benzyloxy)-4-phenylpiperidines and evaluated their antitetrabenazine activity, showing the therapeutic potential of these compounds in CNS-related conditions (Martin et al., 1979).
Wirkmechanismus
Target of Action
4-(Benzyloxy)piperidine, also known as 4-Benzylpiperidine, is a drug and research chemical used in scientific studies . It primarily targets the dopamine and serotonin receptors in the brain . It is most efficacious as a releaser of norepinephrine , with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) . These neurotransmitters play a crucial role in mood regulation, reward, and addiction.
Mode of Action
4-Benzylpiperidine acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A . This means it inhibits the activity of the monoamine oxidase enzyme, which is responsible for breaking down neurotransmitters like dopamine, norepinephrine, and serotonin in the brain. By inhibiting this enzyme, 4-Benzylpiperidine increases the levels of these neurotransmitters, enhancing their effects.
Biochemical Pathways
The primary biochemical pathway affected by 4-Benzylpiperidine is the monoaminergic system , which includes the dopaminergic, serotonergic, and noradrenergic pathways . By releasing monoamines and inhibiting their breakdown, 4-Benzylpiperidine can increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The downstream effects of this include mood elevation, increased alertness, and potentially addictive effects.
Result of Action
The molecular and cellular effects of 4-Benzylpiperidine’s action primarily involve the increased activity of monoamine neurotransmitters. This can lead to a range of effects, from mood elevation and increased alertness to potential neurotoxicity with prolonged use. It is also worth noting that 4-Benzylpiperidine has a fast onset of action and a short duration .
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Eigenschaften
IUPAC Name |
4-phenylmethoxypiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJHWVWEYBJDDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76716-51-3 | |
Record name | 4-(benzyloxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.